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rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol

Cat. No.: B6260058
CAS No.: 1339333-92-4
M. Wt: 157.2
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Description

rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol (CAS: 1932440-41-9) is a chiral tetrahydrofuran derivative of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring substituted at the 4-position of the oxolane (tetrahydrofuran) ring and a hydroxyl group at the 3-position, with a defined (3R,4S) stereochemistry. Its molecular formula is C 8 H 15 NO 2 , and it has a molecular weight of 157.21 g/mol . The primary research value of this compound lies in its role as a versatile chiral building block or intermediate for the synthesis of more complex molecules. It can be prepared through several high-yielding, stereoselective methods, including nucleophilic substitution of chiral oxolane precursors with pyrrolidine, or via reductive amination of the corresponding ketone . These methods reliably produce the compound with high enantiomeric excess (ee >98%), which is crucial for its application in the development of pharmaceuticals and other biologically active compounds where stereochemistry is a key determinant of activity . Researchers value this reagent for its potential in exploring structure-activity relationships and for incorporation into molecules designed to interact with specific biological targets. Applications & Research Value: This chemical serves as a key intermediate in organic synthesis, particularly for constructing nitrogen- and oxygen-containing heterocyclic systems commonly found in active pharmaceutical ingredients (APIs). Its structure is representative of scaffolds investigated for various biological activities, making it valuable for prototyping new therapeutic agents in early-stage R&D . Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

1339333-92-4

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Rac 3r,4s 4 Pyrrolidin 1 Yl Oxolan 3 Ol

Retrosynthetic Analysis of the (3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol Framework

A retrosynthetic analysis of the target molecule reveals several potential disconnection points, leading to simpler and more readily available starting materials. The primary disconnections involve the carbon-nitrogen bond of the pyrrolidine (B122466) moiety and the carbon-oxygen or carbon-carbon bonds of the oxolane ring.

One logical approach begins by disconnecting the C-N bond, which simplifies the molecule into a suitably functionalized oxolane precursor and pyrrolidine. This precursor, a 4-substituted-oxolan-3-ol with a good leaving group at the C4 position (e.g., a tosylate or halide), would be susceptible to nucleophilic attack by pyrrolidine.

Further disconnection of the oxolane ring itself can be envisioned through several pathways. For instance, a C-O bond disconnection leads back to a substituted 1,4-butanediol (B3395766) derivative, which could be cyclized. Alternatively, a C-C bond disconnection might point towards an aldol-type reaction between a two-carbon and a three-carbon fragment, or a cycloaddition reaction to form the five-membered ring.

A plausible retrosynthetic pathway is outlined below:

C-N Bond Disconnection: rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol can be disconnected to pyrrolidine and a reactive oxolane intermediate, such as an epoxide or a triflate.

C-O Bond Disconnection (Oxolane Ring): The oxolane ring can be opened to reveal a linear precursor, such as a suitably protected 1,2,4-triol derivative.

C-C Bond Disconnection: The carbon backbone could be traced back to simpler starting materials via aldol (B89426) or Michael addition strategies.

Conventional Multi-Step Synthesis Approaches

Conventional syntheses typically involve the sequential construction of the molecule, focusing on forming the oxolane ring and introducing the necessary functional groups. These multi-step sequences often require protection and deprotection steps to manage the reactivity of the hydroxyl and amino groups. syrris.jp

The formation of the substituted oxolane (tetrahydrofuran) ring is a key step in the synthesis. Several methods can be employed:

Intramolecular Williamson Ether Synthesis: A common method involves the cyclization of a 1,4-diol derivative where one of the hydroxyl groups is converted into a good leaving group. For the target molecule, this would involve a precursor with hydroxyls at the 1 and 4 positions of a butane (B89635) backbone, with additional functionality at C2 and C3 that can be converted to the desired alcohol and amine.

Cyclization of Epoxides: An alternative approach involves the intramolecular opening of an epoxide. For instance, a homoallylic alcohol can be epoxidized, followed by acid- or base-catalyzed cyclization to form the tetrahydrofuran (B95107) ring.

Reductive Cyclization: Reductive cyclization of N- and O-tethered 1,6-enynes using catalysts like iron(II) chloride can yield pyrrolidine and tetrahydrofuran derivatives. organic-chemistry.org

A comparison of potential oxolane formation strategies is presented in Table 2.

Table 2: Comparison of Oxolane Ring Formation Strategies
Strategy Description Advantages Disadvantages
Intramolecular Williamson Ether Synthesis Cyclization of a 1,4-halohydrin or a similar substrate. Reliable and well-established method. May require harsh conditions and protection of other functional groups.
Acid-Catalyzed Cyclization of Diols Dehydration of a 1,4-diol to form the cyclic ether. Can be performed with simple acid catalysts. Prone to side reactions like elimination; may not be suitable for complex substrates.
Oxymercuration-Demercuration Cyclization of an unsaturated alcohol using mercury salts. High yields and regioselectivity. Use of toxic mercury reagents is a significant drawback.
[4+1] Cycloaddition Reaction of a diene with a source of oxygen. Can build complexity quickly. Limited by the availability of suitable starting materials.

The pyrrolidine ring is a common structural motif in natural products and pharmaceuticals. wikipedia.orgmdpi.com Its introduction into the oxolane framework can be achieved through several nucleophilic substitution reactions.

Nucleophilic Substitution (SN2): A primary method involves the reaction of pyrrolidine, acting as a nucleophile, with an oxolane ring that has a leaving group (such as a tosylate, mesylate, or halide) at the C4 position. The reaction's success depends on the stereochemistry of the substrate and the reaction conditions to ensure the desired trans configuration. vanderbilt.edu

Ring-Opening of Epoxides: A powerful strategy is the nucleophilic ring-opening of a 3,4-epoxyoxolane by pyrrolidine. This reaction is typically highly regioselective and stereospecific, leading to the formation of a trans-amino alcohol.

Functional group interconversions are essential for transforming precursor molecules into the final target compound. solubilityofthings.com Key transformations for the synthesis of this compound include the formation of the vicinal amino alcohol moiety. fiveable.menih.gov

Reduction of Carbonyls: If the synthesis proceeds through an intermediate with a ketone at the C3 position, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com The choice of reducing agent can influence the stereoselectivity of the alcohol formation.

Conversion to Amines: An amine group can be introduced through various methods. For instance, an azide (B81097) group (N₃) can be introduced via an SN2 reaction and then reduced to the primary amine using hydrogenolysis (H₂/Pd-C) or LiAlH₄. vanderbilt.edu This primary amine could then be alkylated to form the pyrrolidine ring, though direct introduction of the pyrrolidine is often more efficient.

Common functional group interconversions are summarized in Table 3.

Table 3: Key Functional Group Interconversions
Transformation Reagents Notes
Alcohol to Alkyl Halide SOCl₂, PBr₃ Can proceed with inversion of stereochemistry. fiveable.me
Alcohol to Sulfonate Ester TsCl, MsCl, Tf₂O Converts the hydroxyl into a good leaving group. ub.edu
Ketone to Alcohol NaBH₄, LiAlH₄ Stereoselectivity can be controlled by the choice of reagent and substrate. solubilityofthings.com
Azide to Amine H₂/Pd-C, LiAlH₄, PPh₃/H₂O A common and reliable method for amine synthesis. vanderbilt.edu

Stereocontrolled Synthesis of (3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol and its Enantiomers

Achieving the specific (3R,4S) stereochemistry requires a stereocontrolled synthetic approach. This is often accomplished using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. nih.govnih.gov For the synthesis of the target molecule, asymmetric catalysis could be employed to establish the stereocenters during the formation of the carbon skeleton.

Asymmetric Aldol Reactions: An organocatalytic asymmetric aldol reaction could be used to join two smaller fragments, creating the C3-C4 bond with the desired stereochemistry. Proline and its derivatives are well-known catalysts for such transformations. mdpi.com

Asymmetric Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral catalyst, can set one of the stereocenters. The second stereocenter could then be established in a subsequent diastereoselective reduction of the carbonyl group.

1,3-Dipolar Cycloadditions: Asymmetric 1,3-dipolar cycloadditions between a nitrile oxide or an azomethine ylide and a chiral dipolarophile can be a powerful method for constructing highly substituted pyrrolidine and oxolane rings with excellent stereocontrol. nih.govresearchgate.net

The use of asymmetric catalysis offers an efficient route to enantiomerically enriched products, which is crucial for the development of chiral molecules for biological applications. nih.gov

Table 1: Compound Names

Compound Name
This compound
Pyrrolidine
Tetrahydrofuran (Oxolane)
Sodium borohydride

Chiral Auxiliary-Mediated Stereoselective Syntheses

The use of chiral auxiliaries is a powerful strategy to induce stereoselectivity in a reaction. In the context of synthesizing this compound, a chiral auxiliary could be temporarily incorporated into a precursor molecule to direct the formation of the desired stereoisomer.

One plausible approach involves the use of a chiral auxiliary attached to an acyclic precursor, which then undergoes a diastereoselective cyclization to form the oxolane ring. For instance, a chiral alcohol could be used to form an ester with a precursor acid, and the steric bulk of the auxiliary would then influence the stereochemical outcome of a subsequent intramolecular cyclization. While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the general principle is well-established for the synthesis of substituted tetrahydrofurans. nih.gov

A notable example of a chiral auxiliary in a related synthesis is the use of camphor (B46023) sultam in asymmetric 1,3-dipolar cycloadditions to create substituted pyrrolidines, which are precursors to various bioactive molecules. acs.org This highlights the potential of chiral auxiliaries to control stereochemistry in the formation of heterocyclic rings.

Table 1: Hypothetical Chiral Auxiliaries for Stereoselective Oxolane Synthesis

Chiral AuxiliaryPotential Point of AttachmentExpected Diastereoselectivity
(-)-8-PhenylmentholEster linkage to an acyclic precursorHigh, favoring one diastereomer
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)As a ligand for a metal catalyst in a cyclization reactionCan induce high enantioselectivity
Evans' OxazolidinonesAttached to an acyl group for diastereoselective alkylationExcellent control over stereocenter formation

Enzymatic Biocatalytic Routes to Enantiopure Intermediates

Enzymatic catalysis offers a highly selective and environmentally benign approach to obtaining enantiopure compounds. nih.gov For the synthesis of enantiomerically pure forms of (3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, enzymatic kinetic resolution of a racemic intermediate is a highly viable strategy. wikipedia.org

Lipases are a common class of enzymes used for the kinetic resolution of racemic alcohols and their esters. researchgate.net In a typical scenario, a racemic mixture of a precursor to this compound, for example, a racemic 3-hydroxy-4-amino-oxolane derivative, could be subjected to enzymatic acylation. The enzyme would selectively acylate one enantiomer at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer.

For instance, Candida antarctica lipase (B570770) B (CAL-B) is a versatile and widely used enzyme for such transformations. The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with higher values indicating better selectivity.

Table 2: Potential Enzymatic Kinetic Resolution of a Racemic Precursor

EnzymeAcyl DonorSolventTemperature (°C)Expected Outcome
Candida antarctica Lipase B (CAL-B)Vinyl acetateTetrahydrofuran30-40High enantiomeric excess (>95%) of the unreacted (S)-alcohol and the acetylated (R)-alcohol
Pseudomonas cepacia Lipase (PSL)Isopropenyl acetateDiisopropyl ether25-35Good to excellent enantioselectivity
Porcine Pancreatic Lipase (PPL)Ethyl acetateHexane30-45Moderate to good enantioselectivity

Diastereoselective Approaches to this compound Precursors

The formation of the desired diastereomer, this compound, relies heavily on controlling the relative stereochemistry of the hydroxyl and pyrrolidinyl groups. Diastereoselective reactions aim to favor the formation of one diastereomer over others.

One strategy involves the diastereoselective reduction of a ketone precursor, such as 4-(pyrrolidin-1-yl)oxolan-3-one. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. Bulky reducing agents, for example, will preferentially attack from the less sterically hindered face of the ketone, leading to the formation of a specific diastereomer of the corresponding alcohol.

Another approach is the diastereoselective epoxidation of an unsaturated precursor, followed by regioselective ring-opening with pyrrolidine. The stereochemistry of the epoxide will dictate the final stereochemistry of the amino alcohol. The stereoselective synthesis of related polyhydroxylated cyclohexane (B81311) β-amino acid derivatives has been achieved through face-selective oxidation strategies. researchgate.net

Resolution Techniques for Racemic this compound

When a synthesis yields a racemic mixture of this compound, resolution techniques can be employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent.

Commonly used chiral resolving agents for amino alcohols include optically active acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. acs.orgthieme-connect.com The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure enantiomers of the target compound can be recovered by treatment with a base.

More modern approaches include chromatographic separation on a chiral stationary phase (CSP). nih.gov This technique can be highly efficient for the separation of enantiomers on both analytical and preparative scales.

Table 3: Common Chiral Resolving Agents for Racemic Amino Alcohols

Resolving AgentTypeMechanism
(+)-Tartaric AcidChiral AcidFormation of diastereomeric salts
(-)-Mandelic AcidChiral AcidFormation of diastereomeric salts
(+)-Camphor-10-sulfonic acidChiral AcidFormation of diastereomeric salts
Chiral Stationary Phases (e.g., Chiralpak®)ChromatographyDifferential interaction with enantiomers

Atom-Economical and Green Chemistry Principles in the Synthesis of this compound

The principles of atom economy and green chemistry are increasingly important in modern synthetic organic chemistry, aiming to design processes that are efficient, safe, and environmentally benign. jddhs.commdpi.comresearchgate.net

Catalyst Development for Efficient Transformations

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. jptcp.com For the synthesis of this compound, catalyst development could focus on several key steps.

For instance, the development of efficient catalysts for the hydroamination of an unsaturated precursor could provide a direct and atom-economical route to the pyrrolidine-substituted oxolane ring. libretexts.orgnih.govnih.govacs.org Transition metal catalysts, particularly those based on late transition metals, have shown promise in catalyzing such transformations. nih.govacs.org The design of ligands for these metal catalysts can be tailored to control both the regioselectivity and stereoselectivity of the reaction.

Solvent Selection and Alternative Reaction Media

The choice of solvent can have a profound impact on the outcome of a reaction, including its rate, yield, and stereoselectivity. rsc.orgacs.orgresearchgate.netrsc.orgnumberanalytics.com Traditional organic solvents are often volatile, flammable, and toxic, prompting the search for greener alternatives.

For the synthesis of this compound, exploring the use of water, supercritical fluids, or ionic liquids as reaction media could significantly reduce the environmental impact of the process. mdpi.comresearchgate.net Solvent-free reactions, where the neat reactants are mixed, represent an ideal green chemistry scenario. jddhs.com The influence of the solvent on diastereoselectivity is a critical consideration, as different solvents can stabilize transition states to varying degrees, thereby altering the product distribution. rsc.orgacs.orgresearchgate.netrsc.org

Table 4: Green Solvents and Their Potential Applications

SolventPropertiesPotential Application in Synthesis
WaterNon-toxic, non-flammable, readily availableNucleophilic substitution reactions, some enzymatic reactions
Supercritical CO2Non-toxic, easily removableExtractions, some catalytic reactions
Ionic LiquidsLow volatility, tunable propertiesCatalytic reactions, as a replacement for volatile organic solvents
EthanolRenewable, biodegradableReductions, crystallizations

Reduction of Waste Streams in this compound Production

The reduction of waste streams in the production of this compound is a critical consideration for sustainable and environmentally responsible chemical manufacturing. numberanalytics.comnumberanalytics.com The principles of green chemistry provide a framework for minimizing the environmental impact of chemical processes. numberanalytics.com In the context of synthesizing this target molecule, several strategies can be employed to reduce waste, enhance efficiency, and utilize safer materials. researchgate.netmdpi.com

Catalysis plays a pivotal role in waste reduction. jocpr.com The use of stoichiometric reagents, which are consumed in the reaction and generate significant waste, can often be replaced by catalytic methods. For instance, instead of using metal hydrides for reduction steps, which generate metal salt byproducts, catalytic hydrogenation with a recyclable catalyst can be employed. This not only reduces inorganic waste but also often leads to cleaner reactions with easier product isolation.

Process intensification through techniques like one-pot or multi-component reactions can also dramatically reduce waste. jocpr.com By combining several synthetic steps into a single operation, the need for intermediate isolation and purification is eliminated, which in turn reduces the consumption of solvents and energy, and minimizes the generation of waste. jocpr.com

The following interactive data table illustrates a hypothetical comparison between a traditional and a green-optimized synthetic approach for a key step in the production of a 4-(substituted-amino)oxolan-3-ol derivative, highlighting potential improvements in waste reduction.

ParameterTraditional MethodGreen-Optimized Method
Solvent DichloromethaneWater or Ethanol
Catalyst Stoichiometric (e.g., LiAlH4)Catalytic (e.g., Pd/C)
Reaction Temp. -78 °C to 25 °CRoom Temperature to 50 °C
Atom Economy LowHigh
E-Factor (Waste/Product) High (>10)Low (<5)
Work-up Aqueous Quench, ExtractionFiltration, Distillation

This table presents a conceptual comparison for a representative synthetic transformation. Actual values would be dependent on the specific reaction conditions and scale.

Furthermore, the implementation of real-time process analytical technology (PAT) can help in monitoring reaction progress and optimizing conditions to maximize yield and minimize byproduct formation, thereby reducing waste at its source. The adoption of these green chemistry principles can lead to a more sustainable and economically viable manufacturing process for this compound. frontiersin.orgafricanjournalofbiomedicalresearch.com

Chemical Reactivity and Derivatization of Rac 3r,4s 4 Pyrrolidin 1 Yl Oxolan 3 Ol

Reactions at the Hydroxyl Group of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol

The secondary hydroxyl group in this compound is a versatile functional group that can undergo a variety of reactions, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a variety of acylating agents. This includes reaction with acid chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., acid catalysis or with coupling agents like dicyclohexylcarbodiimide (DCC)). These reactions are typically high-yielding and can be used to introduce a wide range of ester functionalities, thereby modifying the steric and electronic properties of the molecule. For instance, reaction with acetyl chloride in the presence of a base such as triethylamine would yield the corresponding acetate ester.

Etherification: The formation of an ether linkage from the hydroxyl group can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed dehydration with another alcohol can lead to ether formation, although this method is less controlled for unsymmetrical ethers. These methods allow for the introduction of various alkyl or aryl groups, leading to a diverse set of ether derivatives.

Table 1: Representative Esterification and Etherification Reactions of Secondary Alcohols

Reaction TypeReagentCatalyst/BaseSolventTypical Yield (%)
EsterificationAcetyl ChlorideTriethylamineDichloromethane>90
EsterificationAcetic AnhydridePyridine->90
EsterificationBenzoic AcidDCC/DMAPDichloromethane80-95
EtherificationMethyl IodideSodium HydrideTetrahydrofuran (B95107)70-90
EtherificationBenzyl BromidePotassium tert-butoxideDimethylformamide75-95

Note: The data in this table is illustrative and represents typical yields for reactions of secondary alcohols, not specific experimental data for this compound.

Oxidation Reactions

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-(pyrrolidin-1-yl)oxolan-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose and are known for their high efficiency and tolerance of other functional groups. More vigorous oxidizing agents, like chromic acid (Jones reagent), can also be used, although they may be less selective. Recently, oxoammonium-catalyzed oxidations have emerged as a greener alternative to traditional metal-based oxidants.

Table 2: Common Oxidation Reactions of Secondary Alcohols

Oxidizing AgentSolventTypical Reaction ConditionsTypical Yield (%)
Pyridinium Chlorochromate (PCC)DichloromethaneRoom Temperature85-95
Dess-Martin PeriodinaneDichloromethaneRoom Temperature90-98
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)Dichloromethane-78 °C to Room Temperature85-95
Jones Reagent (CrO₃, H₂SO₄)Acetone0 °C to Room Temperature70-90
TEMPO/NaOClDichloromethane/Water0 °C>90

Note: The data in this table is illustrative and represents typical yields for reactions of secondary alcohols, not specific experimental data for this compound.

Nucleophilic Substitutions Involving the Hydroxyl Group

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a variety of nucleophiles. For example, reaction with thionyl chloride can convert the alcohol to a chloride, which can then be displaced by nucleophiles such as azide (B81097), cyanide, or thiolate anions. These substitution reactions allow for the introduction of a wide range of functional groups at this position.

Reactivity of the Pyrrolidine (B122466) Nitrogen in this compound

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, making it reactive towards a variety of electrophiles.

Acylation and Sulfonylation

Acylation: The pyrrolidine nitrogen can be readily acylated by reaction with acid chlorides or acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives are often more stable and less basic than the parent amine. This reaction can be used to introduce a wide variety of acyl groups.

Sulfonylation: Similarly, the pyrrolidine nitrogen can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides. Sulfonamides are generally very stable functional groups and are often used as protecting groups for amines.

Table 3: Acylation and Sulfonylation of Secondary Amines

Reaction TypeReagentBaseSolventTypical Yield (%)
AcylationAcetyl ChlorideTriethylamineDichloromethane>95
AcylationBenzoyl ChloridePyridine->95
Sulfonylationp-Toluenesulfonyl ChloridePyridineDichloromethane90-98
SulfonylationMethanesulfonyl ChlorideTriethylamineDichloromethane90-98

Note: The data in this table is illustrative and represents typical yields for reactions of secondary amines, not specific experimental data for this compound.

Alkylation and Reductive Amination

Alkylation: The pyrrolidine nitrogen can undergo nucleophilic attack on alkyl halides to form quaternary ammonium salts. This reaction proceeds via an SN2 mechanism and is most efficient with primary alkyl halides. The resulting quaternary ammonium salts are ionic compounds with different solubility and biological activity profiles compared to the parent amine.

Reductive Amination: While the pyrrolidine in the target molecule is already a tertiary amine, the principles of reductive amination are relevant for its synthesis and potential further derivatization of related primary or secondary amines. Reductive amination involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This is a powerful method for forming C-N bonds. For a tertiary amine like the one in this compound, it would not undergo further reductive amination in the traditional sense, but this reactivity is fundamental to the synthesis of such N-alkylated heterocycles.

Formation of Amine Adducts and Salts

The presence of the pyrrolidine ring, which contains a basic tertiary nitrogen atom, is a defining feature of this compound. This nitrogen atom possesses a lone pair of electrons, making it a proton acceptor (Brønsted-Lowry base). Consequently, the compound readily reacts with a wide range of acids to form ammonium salts. britannica.combyjus.com This acid-base reaction is typically vigorous and results in the formation of a salt, which often exhibits increased crystallinity and solubility in polar solvents compared to the free base. britannica.com

The formation of these salts is a straightforward and predictable reaction, proceeding by the protonation of the pyrrolidine nitrogen. This reaction is fundamental in purification processes, as the resulting salts can often be easily isolated and recrystallized. The reaction is reversible, and the free base can be regenerated by treatment with a stronger base, such as sodium hydroxide. britannica.com

Table 1: Examples of Salt Formation with this compound
Acid ReagentChemical FormulaResulting Salt NamePotential Properties
Hydrochloric AcidHCl(3R,4S)-3-hydroxy-4-(pyrrolidin-1-yl)tetrahydrofuran-1-ium chlorideCrystalline solid, water-soluble
Sulfuric AcidH₂SO₄(3R,4S)-3-hydroxy-4-(pyrrolidin-1-yl)tetrahydrofuran-1-ium sulfateOften a crystalline solid
Nitric AcidHNO₃(3R,4S)-3-hydroxy-4-(pyrrolidin-1-yl)tetrahydrofuran-1-ium nitrateCrystalline solid
Acetic AcidCH₃COOH(3R,4S)-3-hydroxy-4-(pyrrolidin-1-yl)tetrahydrofuran-1-ium acetateMay be less crystalline, soluble in organic solvents

Transformations of the Tetrahydrofuran Ring System of this compound

Ring-Opening Reactions

The tetrahydrofuran (THF) ring is a cyclic ether and is generally stable under many reaction conditions. However, under specific and typically harsh conditions, the ring can undergo cleavage. nih.gov Ring-opening reactions of THF and its derivatives are often promoted by strong acids, Lewis acids, or specific catalytic systems. nih.govnih.gov These reactions proceed via protonation or coordination to the ether oxygen, which activates the C-O bonds towards nucleophilic attack.

For a substituted THF like this compound, the regioselectivity of the ring-opening would be influenced by the electronic and steric effects of the substituents. The presence of the hydroxyl and pyrrolidinyl groups could direct the cleavage to a specific C-O bond. For instance, acid-catalyzed ring-opening could lead to the formation of a diol, where a nucleophile has attacked one of the alpha-carbons of the ether.

Table 2: Potential Conditions for Tetrahydrofuran Ring-Opening
Reagent/CatalystGeneral ConditionsPotential Outcome
Strong Protic Acids (e.g., HBr, HI)Elevated temperaturesCleavage of C-O bonds to form halo-alcohols.
Lewis Acids (e.g., AlCl₃, TiCl₄)Anhydrous conditions, often at low temperaturesFormation of complex intermediates, ring-opening upon nucleophilic attack. nih.gov
Frustrated Lewis Pairs (FLPs)Specific P/Al or P/B based FLPsCan activate and cleave the THF ring under milder conditions. nih.gov
Transition Metal CatalystsVarious catalysts (e.g., copper-based)Can mediate ring-opening, often in the context of specific synthetic methodologies. semanticscholar.org

Functionalization of Peripheral C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds on saturated heterocyclic rings is a significant area of modern synthetic chemistry, offering a more atom-economical approach to creating complex molecules. benthamdirect.comspringerprofessional.de For this compound, this would involve the selective conversion of a C-H bond on either the tetrahydrofuran or the pyrrolidine ring into a new functional group (e.g., C-C, C-O, C-N).

These transformations often require transition metal catalysts (e.g., palladium, rhodium, copper) and may involve directing groups to achieve regioselectivity. researchgate.netresearchgate.net The existing hydroxyl or amine groups within the molecule could potentially act as internal directing groups, guiding the catalyst to activate a specific C-H bond in their proximity. For example, methods have been developed for the palladium-catalyzed arylation at the 3-position of N- and O-heterocycles. researchgate.net Electrochemical methods have also emerged for the vicinal C-H difunctionalization of saturated azaheterocycles. nih.gov

Table 3: Methodologies for C-H Functionalization of Saturated Heterocycles
MethodologyTypical Catalyst/ReagentPotential Transformation on the Target MoleculeReference
Directed C-H ArylationPalladium(II) catalysts with a directing groupIntroduction of an aryl group at a position beta to the nitrogen or oxygen. researchgate.net
Photoredox CatalysisOrganic photoredox catalystsFunctionalization at the β-position of the pyrrolidine ring. nih.gov
Electrochemical C-H DifunctionalizationElectrochemical cell, acid mixtureStereoselective introduction of two functional groups on adjacent carbons of the pyrrolidine ring. nih.gov
Transient Directing GroupsTransition metal catalysts (e.g., Ni, Pd)Selective functionalization by temporarily installing and removing a directing group. researchgate.net

Chemo- and Regioselective Reactions of this compound

The molecule this compound is bifunctional, containing both a secondary alcohol and a tertiary amine. This presents challenges and opportunities in terms of chemoselectivity—the selective reaction of one functional group in the presence of the other. The relative reactivity of the hydroxyl group (nucleophilic) and the tertiary amine (basic and nucleophilic) depends on the specific reagents and reaction conditions.

For instance, in acylation reactions (e.g., with an acid chloride or anhydride), both the hydroxyl group and the tertiary amine can potentially react. Reaction at the hydroxyl group would lead to an ester, while reaction at the amine is also possible, although less common for tertiary amines unless it proceeds via quaternization followed by other steps. However, the basicity of the amine can interfere by neutralizing acidic reagents or byproducts. The choice of solvent, temperature, and catalyst can often be tuned to favor one reaction pathway over the other.

Regioselectivity, the control of reaction at a particular position, is also a key consideration, especially in reactions like C-H functionalization, as discussed previously. The inherent structure of the molecule may lead to preferential reaction at one of the many C-H bonds.

Table 4: Chemo- and Regioselective Reactions and Potential Outcomes
Reaction TypeReagentPotential Site of ReactionControlling Factors
AcylationAcetyl Chloride (CH₃COCl)Primarily O-acylation at the hydroxyl group to form an ester.Use of a non-nucleophilic base to scavenge HCl can favor O-acylation.
AlkylationMethyl Iodide (CH₃I)Primarily N-alkylation at the pyrrolidine nitrogen to form a quaternary ammonium salt.The nitrogen is generally a better nucleophile than the oxygen for alkylation.
OxidationMild Oxidizing Agent (e.g., PCC)Oxidation of the secondary alcohol to a ketone.The tertiary amine is generally stable to many common oxidizing agents that react with alcohols.
Directed C-H FunctionalizationPd(OAc)₂ / Directing GroupRegioselective introduction of a new bond at a specific C-H position.The choice of directing group and catalyst system determines the site of reaction. nih.gov

Applications of Rac 3r,4s 4 Pyrrolidin 1 Yl Oxolan 3 Ol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The structural rigidity of the oxolane ring and the defined stereochemistry of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol make it an attractive starting material for the synthesis of complex targets.

While direct incorporation of this compound into a named natural product is not yet widely documented in publicly available literature, its structural motifs are present in numerous biologically active natural products. The substituted tetrahydrofuran (B95107) ring is a common feature in many natural products, and the pyrrolidine (B122466) moiety is a core component of various alkaloids and other bioactive compounds. The application of amino acids and their derivatives in the structural modification of natural products to enhance their biological activity is a well-established strategy. nih.gov The introduction of a chiral fragment like this compound could be a promising approach to generate novel analogs of existing natural products with improved pharmacological profiles.

Hypothetically, this compound could serve as a key intermediate in the synthesis of analogs of polyether antibiotics or other natural products containing substituted furan (B31954) rings. The pyrrolidine unit could be further elaborated to construct more complex alkaloidal frameworks.

The synthesis of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these structures are often associated with a wide range of biological activities. The pyrrolidine and oxolane rings of this compound can be used as a foundation for the construction of more elaborate heterocyclic systems. For instance, the secondary amine of the pyrrolidine can be acylated or alkylated, and the hydroxyl group can be converted into a leaving group to facilitate intramolecular cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic systems.

The development of new heterocyclic derivatives, such as those incorporating pyrazole, pyridine, or pyran moieties, is an active area of research for identifying new therapeutic agents. nih.gov The reactivity of this compound makes it a suitable candidate for participating in multicomponent reactions to generate diverse libraries of heterocyclic compounds.

Starting MaterialReagentResulting Heterocyclic Scaffold
This compound1,3-Dicarbonyl CompoundFused Pyrrolidino-oxolane-dihydropyridine
This compoundIsothiocyanatePyrrolidino-oxolane-thiazolidinone
This compoundα-Halo KetonePyrrolidino-oxolane-morpholine

Bridged ring systems are a fascinating class of three-dimensional molecules that are found in a number of natural products and have unique chemical and physical properties. rsc.orgmasterorganicchemistry.com The conformational rigidity of bridged scaffolds is highly desirable in drug design as it can lead to increased selectivity for biological targets. The stereochemistry of this compound can be exploited to control the stereochemical outcome of reactions aimed at forming bridged ring systems.

For example, intramolecular reactions, such as a Diels-Alder reaction or a ring-closing metathesis, could be envisioned where the substituents on the oxolane and pyrrolidine rings are designed to react with each other, leading to the formation of a new bridge across the initial scaffold.

Use in Ligand Design and Chiral Catalyst Development

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands that can induce high levels of stereoselectivity in chemical transformations. The structural features of this compound make it an excellent candidate for the synthesis of novel chiral ligands.

Chiral 1,2- and 1,3-amino alcohols are a well-established class of ligands that have proven to be highly effective in a variety of asymmetric reactions. The vicinal amino alcohol functionality in this compound provides a bidentate chelation site for metal centers. The pyrrolidine nitrogen and the oxolane oxygen can coordinate to a metal, creating a chiral environment around the catalytic center. The synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols is a known route to chiral building blocks for bioactive pyrrolidines. researchgate.net

The modular nature of this scaffold allows for systematic tuning of the steric and electronic properties of the ligand. For instance, the nitrogen atom can be substituted with various groups to modulate its basicity and steric bulk, while the hydroxyl group can be derivatized to fine-tune the ligand's electronic properties.

Ligand TypeMetal ComplexPotential Application
Chiral Amino AlcoholTitanium (IV)Asymmetric Aldol (B89426) Additions
Chiral Diamine (after modification)Ruthenium (II)Asymmetric Transfer Hydrogenation
Chiral Phosphine-Amino Alcohol (after modification)Iridium (I)Asymmetric Hydrogenation of Olefins

Chiral ligands derived from this compound could be applied in a range of metal-catalyzed asymmetric reactions. The resulting metal complexes could be effective catalysts for reactions such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The predictable stereochemistry of the ligand would allow for the rational design of catalysts for specific transformations.

For example, a catalyst prepared from a derivative of this compound and a suitable metal precursor could be employed in the asymmetric addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing the efficacy of new chiral ligands. The enantiomeric excess of the resulting chiral secondary alcohol would provide a direct measure of the ligand's effectiveness. The development of organocatalytic asymmetric syntheses of polysubstituted pyrrolidines is a rapidly growing field, and chiral pyrrolidines are key structural motifs in many organocatalysts. researchgate.net

Sufficient information to generate an article on the functionalization of "this compound" for material science applications, specifically polymer synthesis, could not be found.

Extensive searches for scholarly articles and research data on the use of this specific chemical compound as a synthetic intermediate in polymer science did not yield any relevant results. The existing literature focuses on more general synthesis methods for pyrrolidine and tetrahydrofuran derivatives, without detailing the application of "this compound" in the development of new materials or polymers.

Consequently, the creation of an article with detailed research findings and data tables as requested is not possible based on the currently available scientific literature. Further research would be required to explore the potential of this compound in material science before a comprehensive article on its applications could be written.

Spectroscopic and Crystallographic Studies on Rac 3r,4s 4 Pyrrolidin 1 Yl Oxolan 3 Ol and Its Derivatives

Advanced NMR Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For a molecule with multiple stereocenters like rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, techniques beyond simple ¹H and ¹³C NMR are essential for confirming the relative stereochemistry and preferred conformation.

NOESY and ROESY for Stereochemical Assignments

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR experiments that are critical for determining the spatial proximity of protons within a molecule. For the trans configuration of the hydroxyl and pyrrolidinyl groups in this compound, specific through-space correlations would be expected.

Hypothetical NOESY/ROESY Data for Stereochemical Assignment:

Proton Pair Expected Correlation Implication for Stereochemistry
H3 - H4 Weak or Absent Confirms trans relationship
H3 - H2/H5 Present Defines spatial proximity to ring protons

Heteronuclear NMR for Detailed Structural Characterization

Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning all carbon and proton signals unambiguously and for confirming the connectivity of the molecular framework.

An HSQC experiment would reveal the direct one-bond correlations between protons and their attached carbon atoms. An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure, especially in complex molecules. For this compound, HMBC would be used to confirm the connection of the pyrrolidine (B122466) ring to the C4 position of the oxolane ring through correlations between the pyrrolidinyl protons and C4 of the oxolane, and vice-versa.

Hypothetical Heteronuclear NMR Correlation Data:

Experiment Correlating Nuclei Information Gained
HSQC ¹H - ¹³C Direct C-H attachments
HMBC H4 - C(pyrrolidine) Confirms pyrrolidine attachment at C4
HMBC H(pyrrolidine) - C4 Confirms C-N bond

Mass Spectrometry for Mechanistic Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. The fragmentation of N-substituted amino-oxolanes is expected to proceed through characteristic pathways, including alpha-cleavage adjacent to the nitrogen atom of the pyrrolidine ring and cleavage of the oxolane ring. The fragmentation pattern would be influenced by the positions of the hydroxyl and pyrrolidinyl groups. A detailed analysis of the fragment ions would provide valuable insights into the stability of different parts of the molecule and could potentially be used to distinguish between stereoisomers under certain conditions.

Hypothetical Fragmentation Data from Mass Spectrometry:

Precursor Ion (m/z) Fragment Ion (m/z) Postulated Neutral Loss Fragmentation Pathway
[M+H]⁺ [M+H - H₂O]⁺ H₂O Loss of the hydroxyl group
[M+H]⁺ --- C₄H₈N Cleavage of the C4-N bond

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry and solid-state conformation of a molecule. While no crystal structure for this compound itself has been reported, this technique would be invaluable for any crystalline derivatives.

If a suitable single crystal of a derivative could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the (3R,4S) relative stereochemistry. For a racemic mixture, the crystal would contain both enantiomers in the unit cell. The analysis would also reveal the preferred conformation of the oxolane and pyrrolidine rings in the solid state and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Hypothetical Crystallographic Data for a Derivative:

Parameter Information Provided
Crystal System & Space Group Details of the crystal packing
Unit Cell Dimensions Volume and shape of the unit cell
Bond Lengths & Angles Precise molecular geometry
Torsion Angles Conformation of the rings

Computational Chemistry and Theoretical Studies on Rac 3r,4s 4 Pyrrolidin 1 Yl Oxolan 3 Ol

Conformational Analysis and Energy Minima

There are no published studies detailing the conformational analysis or identifying the energy minima of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol. Such a study would typically involve computational methods like molecular mechanics or density functional theory (DFT) to explore the potential shapes (conformations) of the molecule. Key aspects would include the puckering of the oxolane (tetrahydrofuran) ring, the orientation of the pyrrolidine (B122466) and hydroxyl substituents, and the potential for intramolecular hydrogen bonding. However, no specific data on the relative energies of different conformers or the geometry of the global minimum energy structure for this compound has been reported.

Reaction Mechanism Studies for its Formation and Transformation

No computational studies on the reaction mechanisms for the formation or transformation of this compound have been found in the reviewed literature. Theoretical investigations in this area would typically model the transition states and intermediates of potential synthetic routes, such as the reaction of an epoxide with pyrrolidine or other nucleophilic substitution pathways on a substituted oxolane precursor. These studies would provide insights into the reaction kinetics and stereochemical outcomes. At present, such theoretical data for this specific compound is not available.

Prediction of Spectroscopic Parameters

There are no dedicated computational studies that predict the spectroscopic parameters (e.g., NMR, IR, VCD) of this compound. While computational methods are frequently used to calculate and predict 1H and 13C NMR chemical shifts and coupling constants to aid in structural elucidation, no such data has been published for this molecule. Similarly, theoretical calculations of infrared vibrational frequencies or vibrational circular dichroism spectra, which could help in determining its absolute configuration and conformational preferences in solution, have not been reported.

Ligand-Binding Studies (if applicable as a ligand scaffold)

A search of the scientific literature did not yield any computational ligand-binding studies where this compound is used as a ligand scaffold. Such studies, often employing molecular docking and molecular dynamics simulations, would investigate the interaction of this compound with biological targets like proteins or nucleic acids. The potential binding modes, affinities, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) would be characterized. The absence of such studies suggests that the biological activity profile of this compound, if any, has not been explored through computational means.

Design of Novel this compound Analogs

There is no information available on the computational design of novel analogs based on the this compound scaffold. The design of new molecules would typically be guided by structure-activity relationship (SAR) studies, often supported by computational methods to predict the properties and biological activities of potential derivatives. This process could involve modifying the pyrrolidine or oxolane rings, or the hydroxyl group, to optimize desired characteristics. The lack of such reports indicates that this compound has not been a focus of computational medicinal chemistry efforts.

Future Directions and Emerging Research Avenues for Rac 3r,4s 4 Pyrrolidin 1 Yl Oxolan 3 Ol

Development of Novel Stereoselective Synthetic Pathways

A critical area of future research lies in the development of efficient and highly stereoselective synthetic routes to access not only the racemate but also the individual enantiomers of (3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol. Current approaches to substituted tetrahydrofurans often rely on methods that can be adapted and refined for this specific target. nih.gov

Future work could focus on:

Asymmetric Catalysis: The use of chiral catalysts, including organocatalysts and organometallic complexes, presents a powerful strategy for enantioselective synthesis. chiralpedia.comnih.gov Research into asymmetric reactions such as catalytic asymmetric vinylogous Prins cyclization or asymmetric 1,3-dipolar cycloadditions could provide direct access to enantiomerically pure 3,4-substituted oxolanes. nsf.govscilit.com

Substrate-Controlled Diastereoselective Reactions: Leveraging starting materials from the chiral pool, such as D-glyceraldehyde acetonide, can enable substrate-controlled diastereoselective syntheses. taltech.ee Modifying existing multi-step sequences that employ intramolecular cyclizations of chiral precursors could yield the desired stereoisomers.

Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers a green and highly selective alternative. The kinetic resolution of racemic intermediates or the asymmetric transformation of prochiral substrates using enzymes like lipases or oxidoreductases could be explored to isolate the desired enantiomers with high optical purity.

Synthetic StrategyPotential AdvantageRelevant Precedent
Asymmetric OrganocatalysisMetal-free, environmentally benignDevelopment of chiral aminocatalysts for furan (B31954) synthesis.
Transition Metal CatalysisHigh efficiency and turnoverPalladium-catalyzed stereoselective synthesis of tetrahydrofurans from γ-hydroxy alkenes. nih.gov
Chiral Pool SynthesisAccess to specific enantiomersSynthesis of carbafuranoses from D-glyceraldehyde acetonide. taltech.ee
Enzymatic ResolutionHigh enantioselectivity, mild conditionsKinetic resolution of racemic alcohols and amines.

Exploration of Untapped Reactivity Profiles

The rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol molecule possesses two key functional groups: a secondary alcohol and a tertiary amine. A thorough exploration of their reactivity, both individually and in concert, is essential for developing diverse derivatives.

Future investigations should include:

Selective Functionalization: Developing protocols for the selective protection and derivatization of the hydroxyl and amino groups will be crucial. This would allow for the independent modification of each site, enabling the synthesis of a wide array of esters, ethers, amides, and ureas.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the oxolane ring under various conditions (e.g., Lewis acidic, strongly basic) could reveal novel rearrangement pathways to other heterocyclic systems, such as substituted pyrrolidines or piperidines, thereby expanding the structural diversity accessible from this scaffold.

Directed C-H Functionalization: Modern synthetic methods involving directed C-H activation could be employed to functionalize the carbon backbone of the oxolane or pyrrolidine (B122466) rings. organic-chemistry.org This would allow for the introduction of new substituents at positions that are not readily accessible through classical methods.

Reaction TypeTarget FunctionalityPotential Outcome
Esterification/EtherificationHydroxyl groupProdrug design, modulation of solubility.
Acylation/SulfonylationPyrrolidine nitrogenIntroduction of pharmacophores, alteration of basicity.
Ring-RearrangementOxolane coreAccess to novel heterocyclic scaffolds.
C-H ActivationC-H bonds on either ringLate-stage functionalization to build complex molecules. organic-chemistry.org

Expanding Applications in Total Synthesis and Materials Science

The substituted tetrahydrofuran (B95107) motif is a cornerstone of numerous natural products, particularly polyether antibiotics and annonaceous acetogenins, which exhibit significant biological activities. nih.govnih.gov

Total Synthesis: Enantiomerically pure forms of (3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol could serve as valuable chiral building blocks for the total synthesis of complex natural products or their analogues. acs.org Its defined stereochemistry can be used to control the stereochemical outcome of subsequent reactions in a synthetic sequence.

Materials Science: In materials science, tetrahydrofuran is a monomer for the production of poly(tetramethylene oxide) (PTMO) polymers. chemistryviews.org The functional groups on this compound could be exploited to create novel functional polymers. For example, polymerization via the hydroxyl group could lead to polymers with pendant pyrrolidine moieties, which could be used in areas such as CO2 capture, catalysis, or as coatings with unique adhesive or pH-responsive properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. durham.ac.ukacs.orgrsc.org

Continuous Flow Synthesis: Developing a continuous flow synthesis for this compound and its derivatives would enable more efficient and safer production, particularly for reactions that are highly exothermic or involve hazardous reagents. uc.pt Multi-step flow systems could be designed to perform sequential reactions, purifications, and in-line analysis, significantly accelerating the drug discovery process. nih.gov

Automated Synthesis Libraries: The scaffold is well-suited for the creation of compound libraries for high-throughput screening. An automated synthesis platform could be programmed to combine a flow-synthesized core scaffold with a diverse range of building blocks, rapidly generating a large number of analogues for biological evaluation.

Advanced Computational Modeling for Next-Generation Derivatives

Computational chemistry provides powerful tools for accelerating the design and discovery of new molecules. mdpi.com

Predictive Modeling for Synthesis: Computational models can be used to predict the outcome of chemical reactions, helping to identify the most promising synthetic routes and reaction conditions before they are tested in the lab. mit.edu This can save significant time and resources in the development of novel stereoselective pathways.

Conformational Analysis and Docking Studies: Understanding the three-dimensional structure and conformational preferences of (3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol and its derivatives is crucial for designing molecules that can bind effectively to biological targets. Molecular dynamics simulations and docking studies can predict binding modes and affinities for proteins such as kinases, proteases, or GPCRs, guiding the design of more potent and selective inhibitors. mdpi.com

In Silico Property Prediction: Computational tools can predict key physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) of virtual derivatives. This allows for the in silico screening of large virtual libraries to prioritize the synthesis of compounds with the most promising drug-like properties.

Computational ToolApplication AreaExpected Outcome
Density Functional Theory (DFT)Reaction mechanism studiesUnderstanding transition states and predicting reactivity. youtube.com
Molecular Dynamics (MD)Conformational sampling, protein-ligand bindingPredicting binding stability and identifying key interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Lead optimizationBuilding models that correlate chemical structure with biological activity.

Q & A

Q. What are the key synthetic strategies for rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, and how is stereochemical control achieved?

  • Methodological Answer: The synthesis involves multi-step organic reactions, including cyclization and nucleophilic substitution, to introduce functional groups and control stereochemistry. For example:
  • Cyclization : Formation of the oxolane (tetrahydrofuran) ring via acid-catalyzed intramolecular etherification.
  • Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to establish the (3R,4S) configuration.
  • Racemic Mixture Isolation : Diastereomeric salt formation or chiral chromatography to separate enantiomers .
Key Reaction StepPurposeExample Conditions
CyclizationOxolane ring formationH₂SO₄ catalysis, 80°C
Nucleophilic SubstitutionPyrrolidine incorporationK₂CO₃, DMF, 60°C

Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer: Advanced analytical methods ensure structural and stereochemical validation:
  • HPLC : Chiral columns (e.g., Chiralpak® AD-H) with hexane:isopropanol mobile phases to assess enantiomeric purity .
  • NMR Spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) to confirm relative stereochemistry .
  • X-ray Crystallography : Definitive assignment of absolute configuration via crystal structure resolution .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer: The compound serves as a chiral scaffold in drug discovery:
  • Receptor Targeting : Structural analogs show affinity for GPCRs and enzymes (e.g., kinase inhibitors) .
  • Biochemical Probes : Functionalization of the pyrrolidine and oxolane moieties enables SAR studies .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what challenges arise in scaling these methods?

  • Methodological Answer:
  • Chiral Resolution : Use of preparative chiral HPLC or enzymatic resolution to isolate enantiomers (>99% ee) .
  • Scalability Challenges : High costs of chiral stationary phases and catalyst turnover limitations in asymmetric synthesis .
MethodAdvantagesLimitations
Chiral HPLCHigh purityCostly for large-scale
Asymmetric CatalysisAtom economyCatalyst design complexity

Q. What methodologies resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

  • Methodological Answer: Discrepancies often arise due to pharmacokinetic (PK) or toxicity factors:
  • Metabolic Stability Assays : Liver microsome studies to assess CYP450-mediated degradation .
  • Toxicity Profiling : Ames tests or zebrafish models to evaluate genotoxicity and organ-specific effects .
  • Formulation Adjustments : Co-administration with cytochrome inhibitors (e.g., ketoconazole) to enhance bioavailability .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

  • Methodological Answer:
  • Molecular Docking : Software like AutoDock Vina to simulate binding poses in enzyme active sites (e.g., kinase domains) .
  • MD Simulations : GROMACS for analyzing ligand-receptor stability over nanoseconds .
  • Free Energy Calculations : MM-PBSA to estimate binding affinities (ΔG) .

Q. How do reaction parameters influence the yield and stereoselectivity in its synthesis?

  • Methodological Answer: Critical parameters include:
  • Temperature : Lower temps (0–5°C) favor kinetic control in stereoselective steps .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalyst Loading : 5–10 mol% of chiral ligands (e.g., BINAP) for asymmetric induction .

Q. What strategies mitigate safety concerns associated with handling this compound in laboratory settings?

  • Methodological Answer:
  • PPE : Lab coats, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Fume hoods for volatile intermediates .
  • Waste Disposal : Neutralization of acidic/basic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.